Bis[(4-methoxyphenyl)ethynyl]mercury
Description
Bis[(4-methoxyphenyl)ethynyl]mercury is an organomercury compound characterized by a central mercury atom bonded to two ethynyl groups, each attached to a 4-methoxyphenyl aromatic ring. The methoxy groups (–OCH₃) are electron-donating, which may enhance the compound’s stability and electronic properties compared to mercury derivatives with electron-withdrawing substituents.
Properties
CAS No. |
82490-23-1 |
|---|---|
Molecular Formula |
C18H14HgO2 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
bis[2-(4-methoxyphenyl)ethynyl]mercury |
InChI |
InChI=1S/2C9H7O.Hg/c2*1-3-8-4-6-9(10-2)7-5-8;/h2*4-7H,2H3; |
InChI Key |
WDTPPLBFEZVKFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#C[Hg]C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)ethynyl]mercury typically involves the reaction of mercury salts with 4-methoxyphenylacetylene under specific conditions. One common method includes the use of mercury(II) acetate and 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methoxyphenyl)ethynyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the 4-methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Scientific Research Applications
Bis[(4-methoxyphenyl)ethynyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
Mechanism of Action
The mechanism by which Bis[(4-methoxyphenyl)ethynyl]mercury exerts its effects involves interactions with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Bis(4-methylphenyl)mercury (CAS 537-64-4)
- Structure : Mercury bonded to two 4-methylphenyl groups.
- Electronic Effects : The methyl group (–CH₃) is weakly electron-donating, slightly increasing electron density at the mercury center compared to unsubstituted phenylmercury compounds.
- Physical Properties: Higher hydrophobicity compared to methoxy derivatives due to the nonpolar methyl group.
- Applications : Primarily used in organic synthesis as a transmetallation agent .
Bis(4-fluorophenyl)mercury (CAS 404-36-4)
- Structure : Mercury bonded to two 4-fluorophenyl groups.
- Electronic Effects : The fluorine atom (–F) is electron-withdrawing, reducing electron density at the mercury center and increasing Lewis acidity.
- Reactivity : Enhanced electrophilicity compared to methoxy-substituted analogs, making it more reactive in cross-coupling reactions .
Bis[2-(4-chlorophenyl)ethynyl]mercury (CAS 50650-48-1)
- Structure : Mercury bonded to two ethynyl groups with 4-chlorophenyl substituents.
- Electronic Effects : The chlorine atom (–Cl) is electron-withdrawing, further polarizing the Hg–C bond compared to methoxy derivatives.
Data Table: Key Comparisons
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